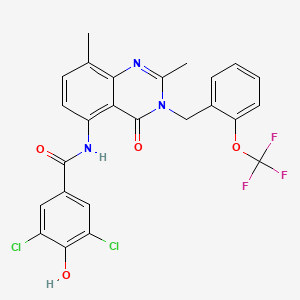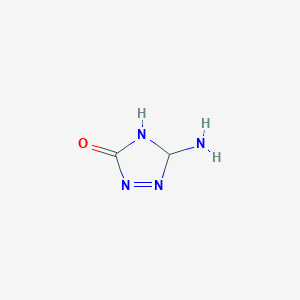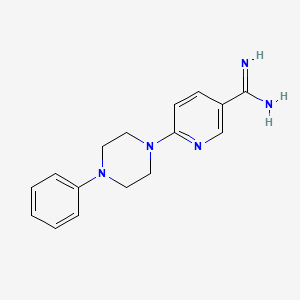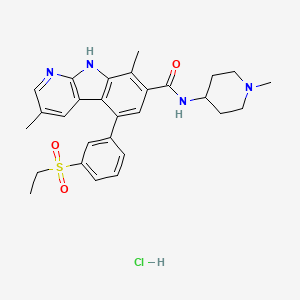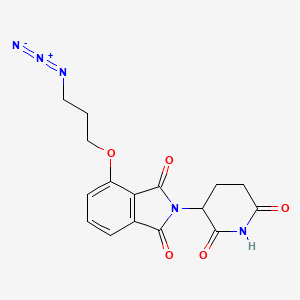
5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol: is a deuterated derivative of 5-(Phenylmethoxy)-1H-indole-3-ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(Phenylmethoxy)-1H-indole-3-ethanol.
Deuterium Exchange: The hydrogen atoms at the alpha, alpha, beta, and beta positions are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to facilitate the deuterium exchange.
Temperature and Pressure: Optimization of temperature and pressure conditions to enhance the reaction rate.
Purification: Purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylmethoxy group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Isotope Labeling: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
NMR Studies: Deuterium labeling enhances the resolution of nuclear magnetic resonance (NMR) spectroscopy.
Biology:
Metabolic Studies: Used to study the metabolism of indole derivatives in biological systems.
Enzyme Mechanisms: Helps in understanding enzyme-catalyzed reactions involving indole compounds.
Medicine:
Drug Development: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of indole-based drugs.
Industry:
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Used in the development of deuterated materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the reaction kinetics and stability of the molecule. This can lead to:
Altered Metabolism: Deuterium substitution can slow down metabolic reactions, leading to prolonged activity of the compound.
Enzyme Interaction: The compound can interact with enzymes involved in indole metabolism, affecting their activity and function.
Comparación Con Compuestos Similares
5-(Phenylmethoxy)-1H-indole-3-ethanol: The non-deuterated version of the compound.
5-Benzyloxytryptamine: A structurally similar compound with a benzyloxy group instead of a phenylmethoxy group.
5-Methoxytryptamine: A compound with a methoxy group instead of a phenylmethoxy group.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol unique for isotope labeling studies.
Stability: Deuterium substitution can enhance the stability and alter the metabolic profile of the compound compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(1S,5S,8R,9R)-8-hydroxy-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboxylic acid |
InChI |
InChI=1S/C15H22O4/c1-9(2)10-3-5-14-7-12(19-8-14)15(18,13(16)17)6-4-11(10)14/h11-12,18H,3-8H2,1-2H3,(H,16,17)/t11-,12+,14+,15+/m0/s1 |
Clave InChI |
IOYVXXQKVQKQIG-CTHBEMJXSA-N |
SMILES isomérico |
CC(=C1CC[C@@]23[C@H]1CC[C@@]([C@@H](C2)OC3)(C(=O)O)O)C |
SMILES canónico |
CC(=C1CCC23C1CCC(C(C2)OC3)(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



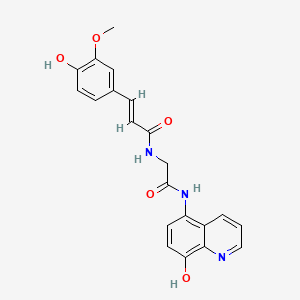
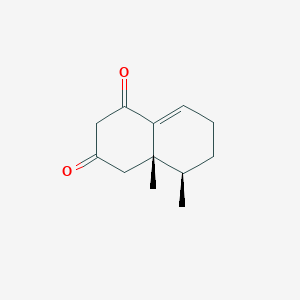
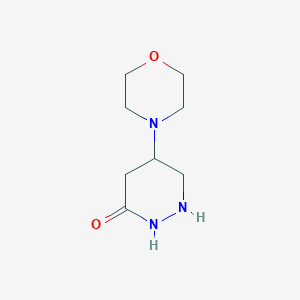
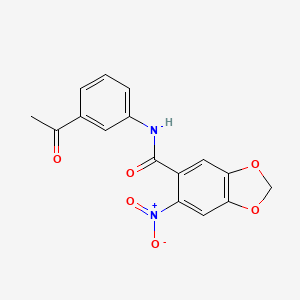

![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)


